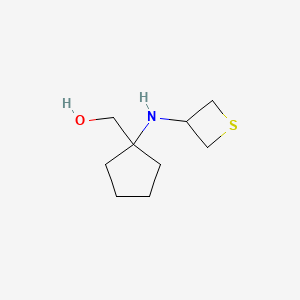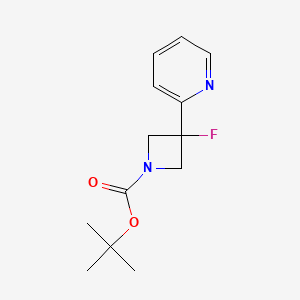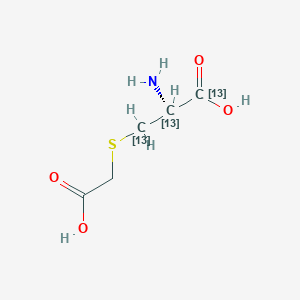
2-(5-Amino-3-fluoropyridin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-3-fluoropyridin-2-yl)acetic acid is a fluorinated pyridine derivative. The presence of both amino and fluorine substituents on the pyridine ring imparts unique chemical and biological properties to this compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-3-fluoropyridin-2-yl)acetic acid typically involves the diazotization of substituted 2-aminopyridines followed by fluorination. One common method is the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is converted into 2-fluoro-3-methylpyridine, followed by oxidation to yield the desired acid .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale chemical synthesis using reliable fluorinating reagents and advanced fluorination technology. The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Amino-3-fluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Halogen exchange reactions, particularly involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium nitrite (NaNO₂) in hydrofluoric acid (HF).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino derivatives.
Substitution: Formation of various halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-3-fluoropyridin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential as a radiolabeled imaging agent due to the presence of fluorine.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific biological pathways.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-3-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzyme activity or receptor binding, ultimately affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-methylpyridine: Similar in structure but lacks the amino group.
2-(5-Fluoropyridin-3-yl)acetic acid: Similar but with a different substitution pattern on the pyridine ring
Uniqueness: 2-(5-Amino-3-fluoropyridin-2-yl)acetic acid is unique due to the presence of both amino and fluorine substituents, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H7FN2O2 |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
2-(5-amino-3-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2,9H2,(H,11,12) |
InChI-Schlüssel |
GRCHWLOFWINDQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



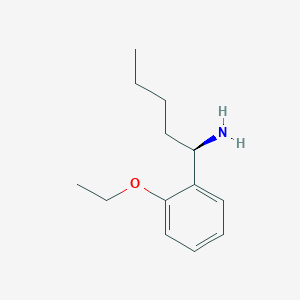
![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)





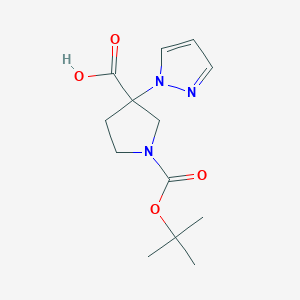
![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)
